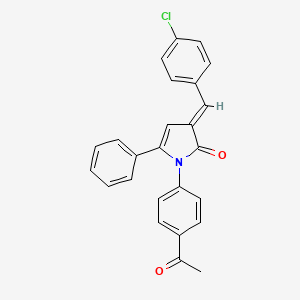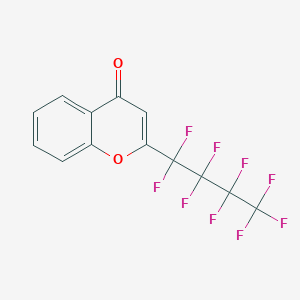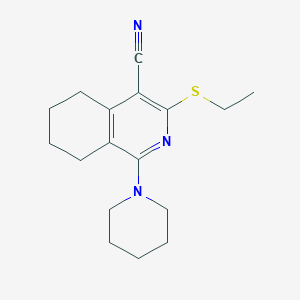![molecular formula C21H14ClFN2O3 B11652162 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide CAS No. 5725-06-4](/img/structure/B11652162.png)
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-cloro-4-fluorofenil)-1,3-benzoxazol-5-il]-2-metoxibenzamida es un compuesto orgánico sintético que pertenece a la clase de derivados de benzoxazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[2-(2-cloro-4-fluorofenil)-1,3-benzoxazol-5-il]-2-metoxibenzamida normalmente implica los siguientes pasos:
Formación del Núcleo de Benzoxazol: Esto se puede lograr haciendo reaccionar 2-amino-4-clorofenol con ácido 2-cloro-4-fluorobenzoico en condiciones deshidratantes para formar el anillo de benzoxazol.
Reacción de Amidación: El intermedio de benzoxazol luego se hace reaccionar con cloruro de 2-metoxibenzoílo en presencia de una base como la trietilamina para formar el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores automatizados, control preciso de las condiciones de reacción y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxilo, lo que lleva a la formación de un derivado hidroxilado.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de benzoxazol, abriendo potencialmente la estructura del anillo.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrofílica, como la nitración o la halogenación.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Se puede emplear la hidrogenación catalítica utilizando paladio sobre carbono (Pd / C) o hidruro de aluminio y litio (LiAlH4).
Sustitución: La nitración se puede llevar a cabo utilizando una mezcla de ácido nítrico y ácido sulfúrico concentrados, mientras que la halogenación se puede lograr utilizando halógenos como cloro o bromo en presencia de un catalizador de ácido de Lewis.
Productos Principales
Oxidación: Derivados hidroxilados.
Reducción: Derivados de benzoxazol reducidos.
Sustitución: Derivados nitro o halógeno-sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, N-[2-(2-cloro-4-fluorofenil)-1,3-benzoxazol-5-il]-2-metoxibenzamida se estudia por su potencial como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite varias modificaciones, lo que la convierte en un intermedio versátil.
Biología
Biológicamente, este compuesto se investiga por su potencial como agente antimicrobiano, antifúngico y anticancerígeno. Su capacidad de interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, se exploran los derivados de benzoxazol, incluido este compuesto, por su potencial terapéutico. Se estudian por su eficacia en el tratamiento de enfermedades como el cáncer, las infecciones bacterianas y las condiciones inflamatorias.
Industria
Industrialmente, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos que requieren resistencia o estabilidad química particulares.
Mecanismo De Acción
El mecanismo de acción de N-[2-(2-cloro-4-fluorofenil)-1,3-benzoxazol-5-il]-2-metoxibenzamida implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores o ADN, dependiendo del contexto biológico. El compuesto puede inhibir la actividad enzimática, bloquear los sitios receptores o intercalarse en el ADN, ejerciendo así sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- N-[2-(2-cloro-4-fluorofenil)-1,3-benzoxazol-5-il]-2-hidroxi-benzamida
- N-[2-(2-cloro-4-fluorofenil)-1,3-benzoxazol-5-il]-2-etoxi-benzamida
Singularidad
En comparación con compuestos similares, N-[2-(2-cloro-4-fluorofenil)-1,3-benzoxazol-5-il]-2-metoxibenzamida puede exhibir propiedades únicas debido a la presencia del grupo metoxilo. Este grupo puede influir en la solubilidad, reactividad e interacción del compuesto con objetivos biológicos, mejorando potencialmente su eficacia y selectividad en diversas aplicaciones.
Propiedades
Número CAS |
5725-06-4 |
|---|---|
Fórmula molecular |
C21H14ClFN2O3 |
Peso molecular |
396.8 g/mol |
Nombre IUPAC |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H14ClFN2O3/c1-27-18-5-3-2-4-15(18)20(26)24-13-7-9-19-17(11-13)25-21(28-19)14-8-6-12(23)10-16(14)22/h2-11H,1H3,(H,24,26) |
Clave InChI |
LKUCXRGQKNNUCD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chlorophenyl)sulfonyl]-3-nitrobenzamide](/img/structure/B11652084.png)

![methyl 4-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652095.png)
![Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11652096.png)
![4-(Hexyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B11652101.png)


![methyl 2-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652130.png)
![N-[(1E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11652131.png)
![Ethyl 1,14-dimethyl-4,10-DI(1-naphthyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B11652138.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652139.png)

![3-(1,3-benzothiazol-2-yl)-7-[(3,4-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11652149.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-2-(ethylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11652156.png)
